4-Chloro-5-iodo-6-propylpyrimidine
CAS No.:
Cat. No.: VC15842018
Molecular Formula: C7H8ClIN2
Molecular Weight: 282.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClIN2 |
|---|---|
| Molecular Weight | 282.51 g/mol |
| IUPAC Name | 4-chloro-5-iodo-6-propylpyrimidine |
| Standard InChI | InChI=1S/C7H8ClIN2/c1-2-3-5-6(9)7(8)11-4-10-5/h4H,2-3H2,1H3 |
| Standard InChI Key | PMJWWWTZZPXRRR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(=NC=N1)Cl)I |
Introduction
4-Chloro-5-iodo-6-propylpyrimidine is a heterocyclic organic compound with the molecular formula C₇H₈ClIN₂. It is a derivative of pyrimidine, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine and iodine substituents, along with a propyl group at position 6, imparts unique chemical properties and biological activities to this compound .
Synthesis Methods
4-Chloro-5-iodo-6-propylpyrimidine can be synthesized through various methods, often involving the optimization of reaction conditions such as temperature and reagent concentrations to maximize yield and purity. In industrial settings, controlling these conditions is crucial for large-scale production.
Biological Activity and Applications
This compound exhibits significant biological activity, particularly in its interaction with macrophage migration inhibitory factor (MIF) and its homolog MIF2. These interactions are crucial for regulating immune responses and cell growth. The compound facilitates the translocation of MIF2 from the cytoplasm to the nucleus, indicating its potential role in cellular signaling pathways.
Research Findings
Research on 4-Chloro-5-iodo-6-propylpyrimidine highlights its potential implications in therapeutic contexts due to its ability to enhance nuclease activity on human genomic DNA. This action results from specific binding interactions with MIF and MIF2, leading to alterations in gene expression and cellular metabolism.
Data Table: Comparison of Similar Pyrimidine Derivatives
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 4-Chloro-2,6-dimethylpyrimidine | 0.65 | Contains two methyl groups instead of iodine |
| 4-Chloro-5-methylpyrimidine | 0.70 | Lacks iodine but retains chlorine |
| 2-Amino-4-methylpyrimidine | 0.68 | Contains an amino group that enhances reactivity |
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